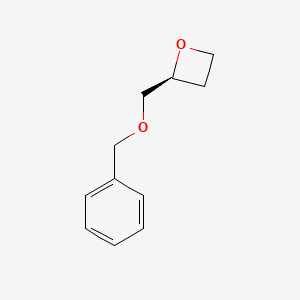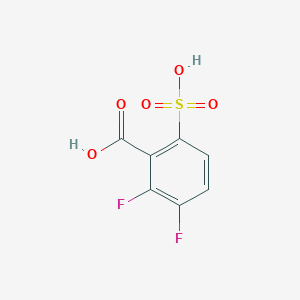
3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine is a synthetic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorine atom on the phenyl ring, which can be accomplished using fluorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, ensuring high yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroamphetamine: A stimulant drug with similar structural features.
3-Fluorophenylisoxazole: Another isoxazole derivative with a fluorophenyl group.
Uniqueness
3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its ability to interact with biological targets, while the isoxazole ring contributes to its stability and reactivity.
Properties
CAS No. |
1160245-91-9 |
|---|---|
Molecular Formula |
C11H11FN2O |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
1-[3-(3-fluorophenyl)-1,2-oxazol-5-yl]-N-methylmethanamine |
InChI |
InChI=1S/C11H11FN2O/c1-13-7-10-6-11(14-15-10)8-3-2-4-9(12)5-8/h2-6,13H,7H2,1H3 |
InChI Key |
VPXXMMNCEUTROL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=NO1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14127128.png)
![Benzoic acid, 4-[1-(hydroxyimino)ethyl]-](/img/structure/B14127129.png)
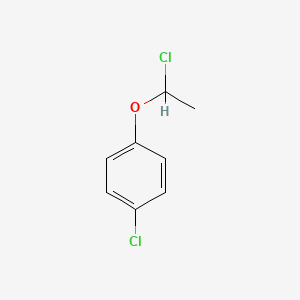
![6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127143.png)
![3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B14127146.png)
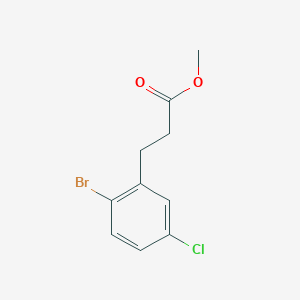
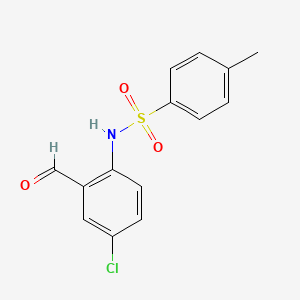


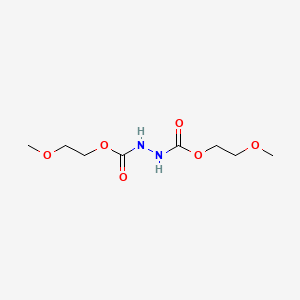
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14127205.png)
